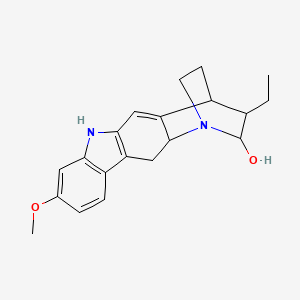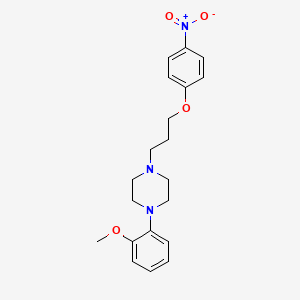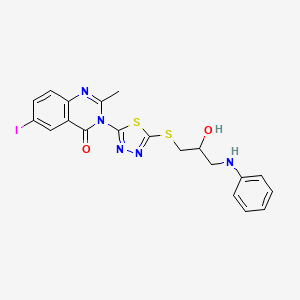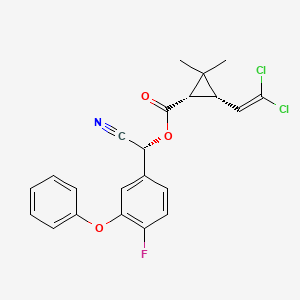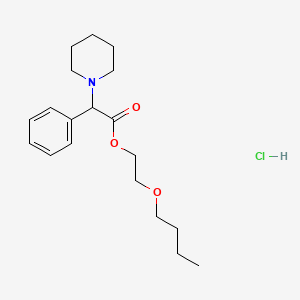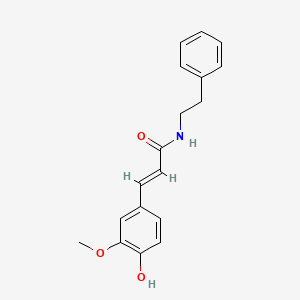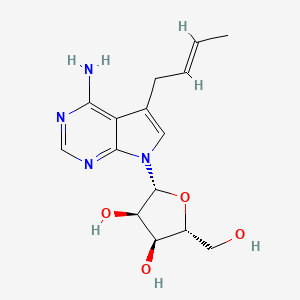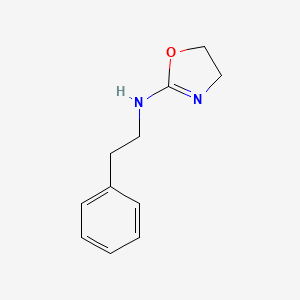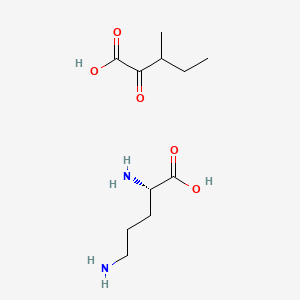
L-Ornithine (3-methyl-2-oxopentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Ornithine (3-methyl-2-oxopentanoate) involves several steps. One common method includes the reaction of L-ornithine with 3-methyl-2-oxopentanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .
Chemical Reactions Analysis
L-Ornithine (3-methyl-2-oxopentanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
L-Ornithine (3-methyl-2-oxopentanoate) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the urea cycle and its potential effects on cellular metabolism . In medicine, it is investigated for its potential therapeutic effects, such as enhancing athletic performance, promoting wound healing, and supporting immune function . Industrial applications include its use in the production of pharmaceuticals and nutritional supplements .
Mechanism of Action
The mechanism of action of L-Ornithine (3-methyl-2-oxopentanoate) involves its participation in the urea cycle, where it helps in the detoxification of ammonia by converting it into urea . This process is crucial for maintaining nitrogen balance in the body. The compound also serves as a precursor for the synthesis of polyamines, such as putrescine and spermine, which are important for cell growth and differentiation . Additionally, it may influence the release of growth hormone and support liver function .
Comparison with Similar Compounds
L-Ornithine (3-methyl-2-oxopentanoate) can be compared with other similar compounds, such as L-ornithine, L-aspartate, and L-ornithine-L-aspartate (LOLA) . While L-ornithine is primarily involved in the urea cycle, L-aspartate plays a role in the citric acid cycle and neurotransmitter synthesis . L-ornithine-L-aspartate (LOLA) is a combination of both amino acids and is used in the management of hepatic encephalopathy . The uniqueness of L-Ornithine (3-methyl-2-oxopentanoate) lies in its dual role in both the urea cycle and as a precursor for polyamine synthesis, making it a versatile compound with diverse applications .
Properties
CAS No. |
72087-39-9 |
|---|---|
Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3.C5H12N2O2/c1-3-4(2)5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
CGVXSZLKWKYOMR-VWMHFEHESA-N |
Isomeric SMILES |
CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




